

# Application Notes and Protocols for Gold-195

## Labeling of Peptides and Proteins

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### Compound of Interest

Compound Name: Gold-195

Cat. No.: B1194844

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## Introduction

**Gold-195** ( $^{195}\text{Au}$ ) is a promising radionuclide for applications in nuclear medicine, offering a half-life of 186.01 days and decay via electron capture to stable Platinum-195 ( $^{195}\text{Pt}$ ).<sup>[1]</sup> Its gamma-ray emissions at 0.2268 MeV are suitable for SPECT imaging.<sup>[1]</sup> The unique chemical properties of gold, particularly its high affinity for soft donors like sulfur, provide distinct avenues for labeling biologically active molecules such as peptides and proteins. These  $^{195}\text{Au}$ -labeled biomolecules have the potential to be valuable tools for targeted diagnostics and therapeutics in oncology and other fields.

This document provides detailed protocols for two primary strategies for labeling peptides and proteins with  $^{195}\text{Au}$ : Indirect Labeling via Chelation and Direct Labeling leveraging the inherent affinity of gold for specific amino acid residues.

## Physical and Nuclear Properties of Gold-195

A summary of the key properties of **Gold-195** is presented in the table below.

Property	Value
Atomic Number	79
Mass Number	195
Atomic Mass	194.965017 Da
Half-life	186.01 ± 0.06 days
Decay Mode	Electron Capture (100%)
Decay Product	<sup>195</sup> Pt (stable)
Principal Gamma Emission	0.2268 ± 0.0012 MeV

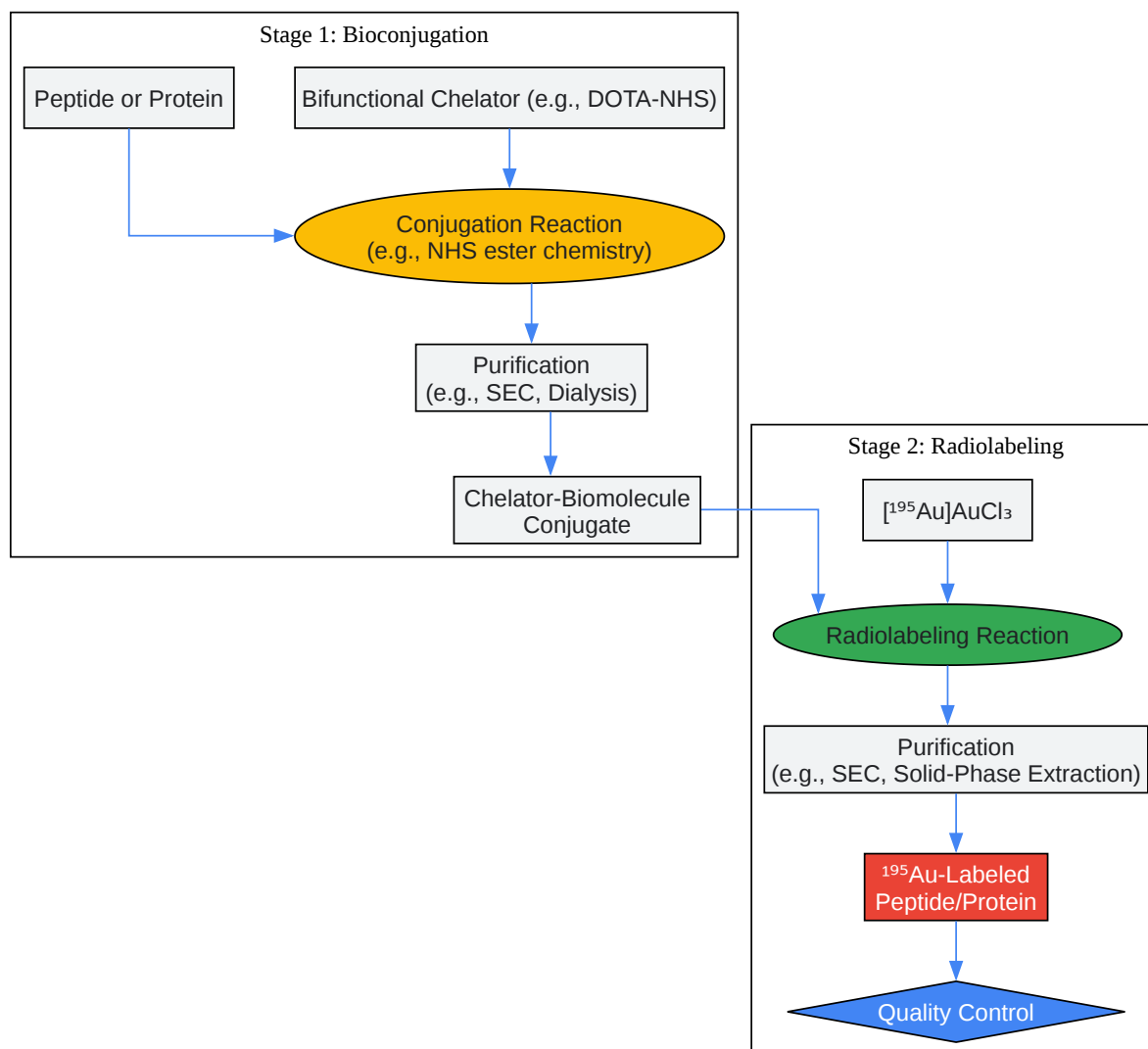
(Data sourced from VulcanChem[1])

## Section 1: Indirect Labeling of Peptides and Proteins using Bifunctional Chelators

Indirect labeling is a robust and widely used method for attaching metallic radionuclides to biomolecules.[2] This strategy involves a bifunctional chelator (BFC) that has a reactive group for covalent attachment to the peptide or protein and a separate domain that securely coordinates the **Gold-195** ion.[3]

### Overview of the Indirect Labeling Workflow

The indirect labeling process involves two main stages: the conjugation of the bifunctional chelator to the biomolecule and the subsequent radiolabeling with <sup>195</sup>Au.



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**Figure 1:** Workflow for indirect labeling of peptides and proteins with  $^{195}\text{Au}$ .

## Recommended Bifunctional Chelators for Gold-195

While gold (III) can be complexed by various ligands, macrocyclic chelators are generally preferred for their high in vivo stability.<sup>[4]</sup> The choice of chelator is critical for the stability of the final radiolabeled conjugate.

Chelator	Reactive Group for Conjugation	Key Features
DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid)	-NHS ester, -NCS, -maleimide	Forms highly stable complexes with many trivalent metals. Widely used in clinical radiopharmaceuticals.
NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid)	-NHS ester, -NCS	Can be radiolabeled under mild conditions, often at room temperature. <sup>[5]</sup>
DTPA (diethylenetriaminepentaacetic acid)	Anhydride, -NCS	Acyclic chelator, may exhibit lower in vivo stability compared to macrocyclic counterparts for some radiometals. <sup>[6]</sup>

## Experimental Protocol: Indirect <sup>195</sup>Au-Labeling using DOTA-NHS-ester

This protocol describes the conjugation of a DOTA-NHS-ester to a peptide or protein via primary amines (e.g., lysine residues) and subsequent radiolabeling with <sup>195</sup>Au.

Materials:

- Peptide or protein of interest
- DOTA-NHS-ester
- <sup>195</sup>AuCl<sub>3</sub> in 0.1 M HCl
- Sodium acetate buffer (0.1 M, pH 5.5)

- Phosphate-buffered saline (PBS, 0.1 M, pH 7.4)
- Ammonium acetate buffer (0.1 M, pH 7.0)
- Anhydrous dimethyl sulfoxide (DMSO)
- Size-exclusion chromatography (SEC) columns (e.g., PD-10)
- Radio-TLC or radio-HPLC system for quality control
- Sterile, pyrogen-free vials and reagents

Procedure:

#### Part A: Conjugation of DOTA-NHS-ester to the Peptide/Protein

- Preparation of Biomolecule: Dissolve the peptide or protein in PBS (pH 7.4) at a concentration of 5-10 mg/mL. If the stock solution is in a buffer containing primary amines (e.g., Tris), exchange it into PBS using a desalting column.
- Preparation of DOTA-NHS-ester: Dissolve DOTA-NHS-ester in anhydrous DMSO to a concentration of 10 mg/mL immediately before use.
- Conjugation Reaction: Add a 5- to 20-fold molar excess of the DOTA-NHS-ester solution to the peptide/protein solution. The optimal ratio should be determined empirically for each biomolecule.
- Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.
- Purification of the Conjugate: Remove unreacted DOTA-NHS-ester by SEC (e.g., PD-10 column) or dialysis against PBS. Collect the protein-containing fractions.
- Characterization: Determine the number of chelators per biomolecule using methods such as MALDI-TOF mass spectrometry. Store the DOTA-conjugated biomolecule at -20°C or -80°C.

#### Part B: Radiolabeling with $^{195}\text{Au}$

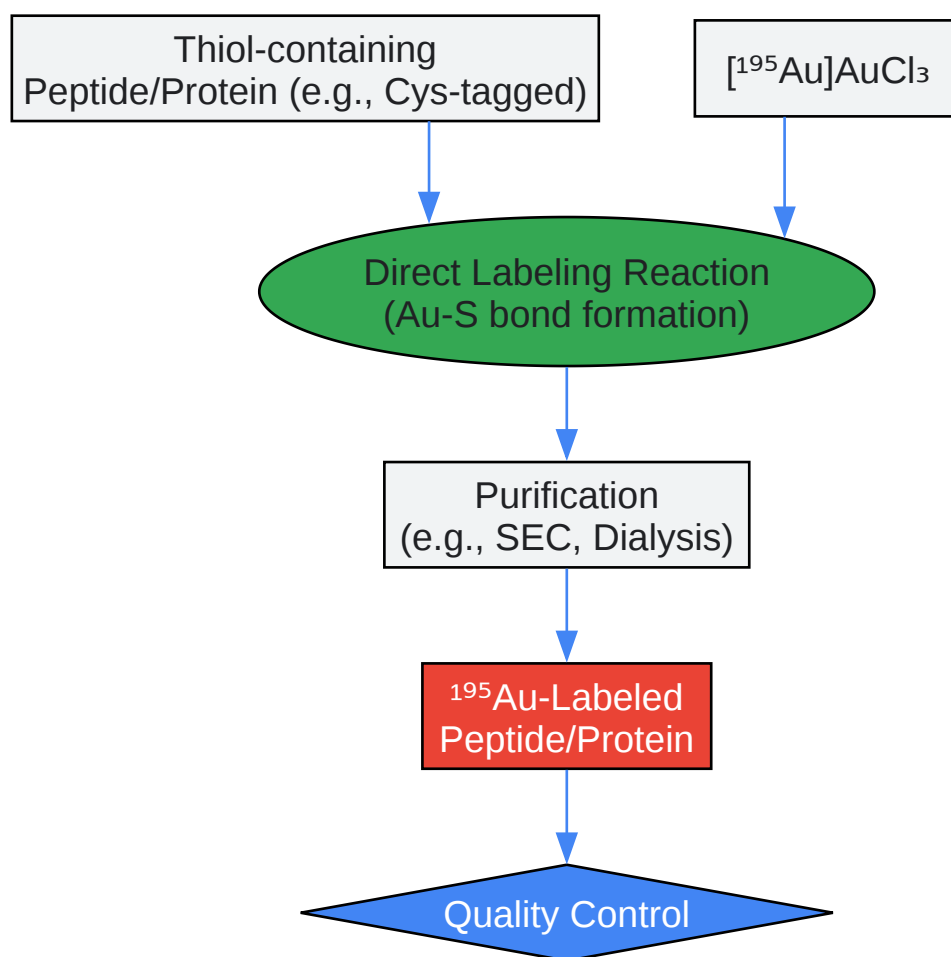
- **Preparation of Reaction Mixture:** In a sterile vial, add 50-100 µg of the DOTA-conjugated biomolecule to 500 µL of sodium acetate buffer (0.1 M, pH 5.5).
- **Addition of  $^{195}\text{Au}$ :** Add the desired amount of  $^{195}\text{AuCl}_3$  (e.g., 37-185 MBq) to the reaction vial. Ensure the final pH is between 5.0 and 5.5.
- **Incubation:** Incubate the reaction at 80-95°C for 30-60 minutes. The optimal temperature and time may vary.
- **Quenching (Optional):** To complex any unreacted  $^{195}\text{Au}$ , a solution of DTPA (50 mM) can be added to the reaction mixture and incubated for an additional 5 minutes.
- **Purification of the Radiolabeled Conjugate:** Purify the  $^{195}\text{Au}$ -DOTA-biomolecule using an SEC column pre-equilibrated with a suitable buffer (e.g., PBS containing 0.1% BSA for stabilization).
- **Quality Control:**
  - **Radiochemical Purity (RCP):** Determine the RCP using radio-TLC (e.g., ITLC strips with a mobile phase of 50 mM DTPA) or radio-HPLC.[\[7\]](#)[\[8\]](#)
  - **Specific Activity:** Calculate the specific activity in GBq/µmol based on the amount of radioactivity and the molar quantity of the biomolecule.
  - **Stability:** Assess the stability of the radiolabeled conjugate in saline and serum at 37°C at various time points (e.g., 1, 4, 24 hours).

## Section 2: Direct Labeling of Peptides and Proteins

Direct labeling methods take advantage of the intrinsic affinity of a radionuclide for specific functional groups on a biomolecule. For gold, the strong covalent bond formed with thiol groups (Au-S) on cysteine residues is the most prominent approach.[\[9\]](#)[\[10\]](#) This method is simpler as it does not require a bifunctional chelator.

### Overview of the Direct Labeling Workflow

The direct labeling process is a more streamlined, single-stage reaction followed by purification and quality control.



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**Figure 2:** Workflow for direct labeling of peptides and proteins with  $^{195}\text{Au}$ .

## Experimental Protocol: Direct $^{195}\text{Au}$ -Labeling of a Cysteine-Containing Peptide

This protocol is suitable for peptides or proteins that have accessible cysteine residues. For proteins without free thiols, disulfide bonds can be reduced prior to labeling.

Materials:

- Cysteine-containing peptide or protein
- $^{195}\text{AuCl}_3$  in 0.1 M HCl
- Phosphate buffer (0.1 M, pH 6.5-7.5)

- Tris(2-carboxyethyl)phosphine (TCEP) for reduction (if necessary)
- Size-exclusion chromatography (SEC) columns (e.g., PD-10)
- Radio-TLC or radio-HPLC system
- Sterile, pyrogen-free vials and reagents

#### Procedure:

- **Preparation of Peptide/Protein:** Dissolve the peptide or protein in phosphate buffer (pH 7.0) to a concentration of 1-5 mg/mL.
- **Reduction of Disulfide Bonds (if necessary):** If the protein has disulfide bonds that need to be reduced to generate free thiols, add a 10-fold molar excess of TCEP and incubate for 30 minutes at room temperature. Remove the TCEP using a desalting column.
- **Radiolabeling Reaction:** Add the desired amount of  $^{195}\text{AuCl}_3$  (e.g., 37-185 MBq) to the peptide/protein solution. The gold will readily react with the free thiol groups.
- **Incubation:** Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.
- **Purification:** Purify the  $^{195}\text{Au}$ -labeled biomolecule from unreacted  $^{195}\text{Au}$  using an SEC column equilibrated with a suitable buffer (e.g., PBS).
- **Quality Control:**
  - **Radiochemical Purity (RCP):** Determine the RCP using radio-TLC or radio-HPLC.
  - **Specific Activity:** Calculate the specific activity.
  - **Stability:** Assess the stability of the Au-S bond by incubating the product in saline and serum, and also by challenging with a competing thiol-containing compound like cysteine or glutathione. The Au-S bond is known to be susceptible to cleavage by other thiols.[\[11\]](#)

## Section 3: Quantitative Data and Quality Control



The success of any radiolabeling procedure is determined by key quantitative parameters. The following table provides representative target values for  $^{195}\text{Au}$ -labeled peptides and proteins. Actual results will vary depending on the biomolecule, labeling method, and reaction conditions.

Parameter	Indirect Labeling (Chelator)	Direct Labeling (Thiol)	Quality Control Method
Radiochemical Purity (RCP)	> 95%	> 90%	Radio-TLC, Radio-HPLC
Specific Activity	10-100 GBq/ $\mu\text{mol}$	5-50 GBq/ $\mu\text{mol}$	Calculation based on radioactivity and biomolecule quantity
In Vitro Serum Stability (24h)	> 90%	> 80% (variable)	Radio-TLC or Radio-HPLC analysis of serum samples
Labeling Efficiency	> 80%	> 70%	Radio-TLC of the crude reaction mixture

Note: The stability of directly labeled conjugates can be lower due to the potential for exchange with endogenous thiol-containing molecules.[\[11\]](#)[\[12\]](#)

## Quality Control Procedures

Rigorous quality control is essential to ensure the safety and efficacy of radiolabeled biomolecules.[\[13\]](#)[\[14\]](#)

- Radiochemical Purity (RCP): This is the most critical parameter and is defined as the percentage of the total radioactivity that is in the desired chemical form (i.e., bound to the peptide or protein). It is typically measured by:
  - Radio-Thin Layer Chromatography (Radio-TLC): A rapid method using instant thin-layer chromatography (ITLC) strips. The labeled protein remains at the origin, while free  $^{195}\text{Au}$  moves with the solvent front.

- Radio-High Performance Liquid Chromatography (Radio-HPLC): Provides higher resolution and can distinguish between the labeled product, free gold, and any radiolabeled impurities or degradation products.[7][8]
- Radionuclidic Purity: This ensures that the radioactivity is solely from  $^{195}\text{Au}$  and not from other contaminating radioisotopes. This is typically provided by the radionuclide supplier.
- Sterility and Apyrogenicity: For in vivo applications, the final product must be sterile and free of pyrogens. This is achieved by using sterile reagents and equipment and performing the final formulation in a laminar flow hood. The final product should be tested for sterility and endotoxin levels.

## Conclusion

The labeling of peptides and proteins with **Gold-195** can be successfully achieved through both indirect chelation-based methods and direct labeling of thiol groups. The choice of method depends on the specific biomolecule, its functional groups, and the desired in vivo stability. The indirect method using macrocyclic chelators like DOTA generally offers higher stability, which is crucial for in vivo applications. Direct labeling is a simpler procedure but may be more susceptible to in vivo degradation. Careful optimization of reaction conditions and rigorous quality control are paramount for the development of effective and safe  $^{195}\text{Au}$ -based radiopharmaceuticals.

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